N-Oleyl-1,3-propanediamine
Description
Properties
IUPAC Name |
N'-[(Z)-octadec-9-enyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-22H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFJPPAQOXUHRI-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44N2 | |
| Record name | N-Oleyl-1,3-propanediamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/N-Oleyl-1,3-propanediamine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027644 | |
| Record name | N-Oleyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7173-62-8 | |
| Record name | N1-(9Z)-9-Octadecen-1-yl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Oleyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Oleyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-N-9-octadecenylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-OLEYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54XL96S8SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Mechanistic Elucidation of N Oleyl 1,3 Propanediamine
Established Synthetic Routes and Reaction Conditions
The most common and well-established industrial method for synthesizing N-Oleyl-1,3-propanediamine involves the reaction of oleylamine (B85491) with a suitable propane (B168953) derivative. atamanchemicals.com
The typical synthesis route utilizes oleylamine and 1,3-dibromopropane (B121459) as the primary reactants. atamanchemicals.com This method is favored for its high selectivity and relatively mild conditions, leading to yields between 70% and 90%. The reaction is generally conducted in a polar aprotic solvent, such as acetone, which can enhance the nucleophilicity of the amine and improve yields. Reaction temperatures are typically maintained between 25–60°C, with reaction times ranging from 6 to 24 hours to ensure complete conversion.
Interactive Table 1: Typical Reaction Conditions for this compound Synthesis
| Parameter | Condition | Rationale | Source |
| Reactants | Oleylamine, 1,3-dibromopropane | Primary building blocks for the target molecule. | atamanchemicals.com |
| Solvent | Polar aprotic (e.g., acetone) | Enhances nucleophilicity and improves yield. | |
| Temperature | 25–60°C | Balances reaction rate with minimization of side reactions. | |
| Time | 6–24 hours | Ensures high conversion of reactants. | |
| Typical Yield | 70–90% | Reflects the efficiency of the nucleophilic substitution route. |
Nucleophilic Substitution Mechanisms in this compound Synthesis
The synthesis of this compound from oleylamine and 1,3-dibromopropane proceeds via a nucleophilic substitution mechanism. atamanchemicals.com In this reaction, the primary amine group (-NH2) of the oleylamine molecule acts as a nucleophile. It attacks the electrophilic carbon atom of 1,3-dibromopropane, which is bonded to a bromine atom. This attack leads to the displacement of a bromide ion (Br-) and the formation of a new carbon-nitrogen (C-N) bond, resulting in the desired this compound product.
A primary challenge in the synthesis of this compound is controlling the selectivity to prevent unwanted side reactions, particularly di-substitution. Di-substitution occurs when a second oleylamine molecule reacts with the remaining bromopropyl group of the desired product, leading to the formation of N,N'-dioleyl-1,3-propanediamine.
To optimize the yield of the mono-substituted product and minimize di-substitution, several strategies are employed:
Molar Ratio Control : A slight excess of oleylamine is often used to increase the probability of the 1,3-dibromopropane reacting with the initial oleylamine rather than the product.
Controlled Addition : The slow, dropwise addition of 1,3-dibromopropane to the oleylamine solution helps to maintain a low concentration of the di-halogenated reactant, further favoring the mono-alkylation reaction.
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several process engineering considerations aimed at maximizing efficiency, safety, and cost-effectiveness.
Key industrial scale-up considerations include:
Reactor Type : While batch reactors are common in laboratory settings, industrial production may utilize continuous flow reactors. These offer improved heat management, better control over reaction parameters, and enhanced scalability.
Solvent Recovery : Automated distillation systems are often integrated into the industrial process for efficient recovery and recycling of solvents, which reduces waste and operational costs.
Purification : On an industrial scale, purification methods like fractional distillation are employed to achieve the high purity required for commercial applications.
Safety Controls : The industrial process is conducted in closed systems equipped with sensors to monitor temperature, pressure, and other critical parameters, ensuring safe operation.
Interactive Table 2: Laboratory vs. Industrial Scale Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale | Source |
| Reactor Type | Batch flask | Continuous flow reactor | |
| Solvent Recovery | Manual (e.g., rotary evaporator) | Automated distillation | |
| Purification | Distillation, Recrystallization | Fractional distillation | |
| Safety Controls | Fume hood | Closed system with integrated sensors |
Emerging Green Chemistry Approaches for this compound Production
In line with the principles of green chemistry, research is exploring more sustainable methods for the synthesis of diamines, focusing on reducing hazardous waste, improving energy efficiency, and utilizing renewable resources. cem.com While specific research on green synthesis routes for this compound is still emerging, trends in the synthesis of similar amines point towards promising future directions.
A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. cem.com Solvent-free, or neat, reactions offer significant environmental benefits by reducing waste and simplifying purification processes. cem.comdergipark.org.tr
While the traditional synthesis of this compound uses solvents, related research demonstrates the feasibility of solvent-free conditions. For instance, the thermal decomposition of an oleylamine-coordinated copper oxalate (B1200264) complex has been achieved in a solvent-free environment. rsc.org Furthermore, microwave-assisted solvent-free reactions have become a prevalent technique in organic synthesis for various compounds, often leading to faster reaction times and higher yields. cem.comdergipark.org.tr The reaction of 1,3-dibromopropane with amines can be conducted under solvent-free conditions, suggesting a potential green route for this compound synthesis that warrants further investigation. beilstein-journals.org
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with lower energy consumption. cem.com For diamine synthesis, catalytic reductive amination represents a more atom-economical alternative to traditional substitution reactions. This could involve the catalytic reaction of oleyl alcohol or oleic acid derivatives with 1,3-diaminopropane (B46017).
Industrially, catalytic processes are already used for the synthesis of other propanediamines. For example, N,N,N',N'-Tetramethyl-1,3-propanediamine can be synthesized using a Cu-Co-Ni/Al2O3 catalyst with 1,3-propanediol (B51772) and dimethylamine. evitachem.com Another green approach involves the use of biocatalysis, employing enzymes to conduct reactions under mild conditions. echemi.com Research into enzyme-catalyzed synthesis of various functional raw materials is an active field, and the application of specific enzymes for the production of this compound could offer a highly sustainable manufacturing route in the future. echemi.com
Chemical Reactivity and Derivatization Studies of N Oleyl 1,3 Propanediamine
Oxidation Pathways and Product Characterization
N-Oleyl-1,3-propanediamine can undergo oxidation to form the corresponding oxides. atamanchemicals.com Common oxidizing agents used for this purpose include hydrogen peroxide and potassium permanganate. atamanchemicals.com The oxidation process targets the nitrogen atoms of the amine groups, leading to the formation of N-oxides. The presence of the unsaturated oleyl chain also presents a potential site for oxidation, which can lead to cleavage or modification of the hydrocarbon tail under harsh oxidative conditions.
Characterization of the oxidation products typically involves spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the N-O bond and nuclear magnetic resonance (NMR) to confirm changes in the chemical environment of the protons and carbons near the amine groups.
Reduction Mechanisms and Amine Transformation
While this compound itself is a diamine, reduction reactions are relevant in the context of its synthesis from nitrile precursors or for the transformation of its derivatives. For instance, if the amine groups were in an oxidized state (e.g., as amides or nitro groups in a precursor molecule), they could be reduced to primary amines. atamanchemicals.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of such transformations. atamanchemicals.com
The reduction process involves the addition of hydride ions (H⁻) to the carbonyl or other reducible groups, followed by protonation to yield the amine. The efficiency and outcome of the reduction depend on the specific substrate and the reducing agent employed.
Nucleophilic Substitution Reactions Involving Amine Functionalities
The primary and secondary amine groups in this compound are nucleophilic and can participate in substitution reactions. atamanchemicals.com A common example is the reaction with halogenated compounds, such as 1,3-dibromopropane (B121459), which can lead to further alkylation of the amine groups. atamanchemicals.com
The synthesis of this compound itself often involves a nucleophilic substitution reaction where oleylamine (B85491) reacts with a suitable three-carbon building block. atamanchemicals.com The lone pair of electrons on the nitrogen atom attacks an electrophilic carbon center, displacing a leaving group. The reaction conditions, such as solvent and temperature, can be optimized to favor the desired degree of substitution and minimize side products.
Synthesis of Advanced this compound Derivatives
The versatile reactivity of this compound allows for the synthesis of a variety of advanced derivatives with tailored properties for specific applications.
Formation of Nonionic Surfactants
This compound can be used to synthesize nonionic surfactants through reactions with ethylene (B1197577) oxide and propylene (B89431) oxide. atamanchemicals.comkeruichemical.com This process, known as alkoxylation, involves the nucleophilic attack of the amine groups on the epoxide ring, leading to the formation of polyether chains attached to the nitrogen atoms.
The resulting ethoxylated or propoxylated derivatives exhibit enhanced water solubility and surface activity, making them effective emulsifiers, dispersants, and wetting agents in various formulations. The number of ethylene oxide or propylene oxide units can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the surfactant.
Preparation of Functionalized Diamine Salts (e.g., D-Gluconic Acid Salt)
The basic nature of the amine groups in this compound allows for the formation of salts upon reaction with acids. atamanchemicals.com An example of a functionalized diamine salt is the D-gluconic acid salt of this compound. epa.govlookchem.comdrugfuture.com This salt is formed by the neutralization reaction between the basic diamine and the acidic D-gluconic acid.
These salts can exhibit unique properties, combining the characteristics of the fatty diamine with the functionality of the acid. For instance, the D-gluconic acid salt may have applications in areas where biocompatibility and water solubility are desired. Other organic acids can also be used to form similar salts with varying properties. googleapis.com
Advanced Spectroscopic and Microscopic Characterization of N Oleyl 1,3 Propanediamine and Its Derivatives
Vibrational Spectroscopy for Structural Analysis (e.g., IR)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups and assessing the molecular structure of N-Oleyl-1,3-propanediamine and its derivatives. Analysis of the IR spectra allows for the confirmation of the compound's key structural features, such as the long hydrocarbon chain and the diamine head group.
Research on the adsorption of the structurally related compound 1,3-diaminopropane (B46017) highlights the significance of characteristic N-H vibration bands in understanding molecular interactions. researchgate.net These fundamental vibrations of the aliphatic amine groups are crucial for interpreting the spectrum of this compound. researchgate.net In studies of oxidized derivatives, FTIR is employed to identify the formation of new bonds, such as the N-O bond in N-oxides.
Furthermore, in-situ techniques like 2D IR microscopic mapping have been used to study films of oleylpropanediamine (OLDA) on metal surfaces. acs.org Analysis of the C–H stretching vibrational frequency in these films reveals information about the conformational order of the molecule's alkyl chains. acs.org Studies have shown that the alkyl chains are highly ordered in layers close to a copper surface, becoming more conformationally disordered in layers farther from the surface. acs.org
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| N-H stretching | 3350 - 3250 | Confirms the presence of primary and secondary amine groups. researchgate.net |
| C-H stretching (alkyl) | 3000 - 2850 | Characteristic of the long oleyl hydrocarbon chain. Analysis of this region can indicate chain ordering. acs.org |
| C=C stretching | ~1650 | Indicates the double bond within the oleyl group. |
| N-H bending (scissoring) | 1650 - 1580 | Further evidence of the amine functional groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation (e.g., ¹H NMR, ¹⁴N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed elucidation of the molecular structure of this compound. While ¹H and ¹³C NMR are most common, ¹⁴N NMR could also provide specific information about the chemical environment of the nitrogen atoms.
¹H NMR spectroscopy provides information on the different types of protons in the molecule. For instance, a patent document illustrates an exemplary ¹H-NMR spectrum for an adduct of N-oleyl-1,3-diaminopropane with 2-acrylamido-2-methylpropane sulfonic acid, demonstrating the utility of this technique in characterizing its derivatives. google.comgoogle.com Quantitative NMR methods have also been successfully used to determine the amount of film formation when oleylpropanediamine adsorbs onto a surface. acs.org
| Proton Type | Expected Chemical Shift (δ, ppm) | Structural Assignment |
|---|---|---|
| -CH=CH- | ~5.3 | Olefinic protons in the oleyl chain. |
| -CH₂-N- | ~2.6 - 2.8 | Methylene (B1212753) groups directly attached to nitrogen atoms. |
| =CH-CH₂- | ~2.0 | Allylic methylene groups adjacent to the double bond. |
| -N-CH₂-CH₂-CH₂-N- | ~1.6 - 1.8 | Central methylene group of the propanediamine moiety. |
| -(CH₂)n- | ~1.3 | Bulk methylene groups of the long alkyl chain. |
| -CH₃ | ~0.9 | Terminal methyl group of the oleyl chain. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. It is particularly valuable for studying the interfacial chemistry of this compound when it forms thin films, for example, as a corrosion inhibitor on metal substrates.
XPS analyses have been instrumental in understanding the adsorption mechanism of this compound on carbon steel. researchgate.net The data suggests that the interaction involves a combination of chemisorption, electrostatic attraction, and hydrogen bonding. researchgate.net In studies on copper surfaces, XPS combined with argon gas cluster ion beam etching revealed that the unprotonated amino groups of oleylpropanediamine form a coordination complex with copper, which is key to the formation of multilayered protective films. acs.org The high-resolution N 1s spectrum is particularly informative, as it can differentiate between neutral amine nitrogen and protonated ammonium (B1175870) species, providing insight into the acid-base chemistry at the interface. researchgate.net
| Core Level | Approximate Binding Energy (eV) | Assignment |
|---|---|---|
| C 1s | ~285.0 | Aliphatic/olefinic carbon (C-C, C-H, C=C). d-nb.info |
| C 1s | ~286.0 | Carbon singly bonded to nitrogen (C-N). d-nb.info |
| N 1s | ~399.5 | Neutral amine nitrogen (R-NH₂, R₂NH). d-nb.info |
| N 1s | ~401.5 | Protonated/quaternary ammonium nitrogen (-NH₃⁺). d-nb.info |
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Morphological Studies
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are essential microscopic techniques for visualizing the surface morphology of films formed by this compound. These methods provide direct evidence of film formation, uniformity, and texture at the micro- and nanoscale.
In corrosion inhibition studies, SEM and AFM images have confirmed the formation of a protective film on carbon steel surfaces treated with a formulation containing this compound. researchgate.net These visualizations support electrochemical data by showing an improved surface morphology after the inhibitor is applied. researchgate.net
AFM has also been used to confirm the thickness of oleylpropanediamine films on copper, corroborating data from other techniques like 2D IR mapping. acs.org These studies have shown that the film thickness can be uneven, varying on a length scale of approximately 100 µm and potentially consisting of hundreds of molecular layers. acs.org AFM provides quantitative data on surface roughness, which can be correlated with the protective quality of the inhibitor film.
| Technique | Observation | Substrate | Significance |
|---|---|---|---|
| SEM & AFM | Confirmation of a protective film and improved surface morphology. | Carbon Steel | Provides direct visual evidence of the compound's function as a corrosion inhibitor. researchgate.net |
| AFM | Film thickness confirmation; observation of uneven film thickness on a ~100 µm scale. | Copper | Quantifies film dimensions and reveals spatial heterogeneity of the adsorbed layer. acs.org |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1,3-diaminopropane |
| 2-acrylamido-2-methylpropane sulfonic acid |
| Copper |
| Carbon Steel |
Interfacial Chemistry and Surface Phenomena of N Oleyl 1,3 Propanediamine
Adsorption Mechanisms on Various Substrates
The efficacy of N-Oleyl-1,3-propanediamine in various applications, particularly as a corrosion inhibitor, is fundamentally linked to its ability to adsorb onto substrates and form a persistent protective film . The adsorption process is complex, involving a combination of physical and chemical interactions that depend on the nature of the substrate and the surrounding environment. On metal surfaces such as steel and copper, the adsorption mechanism is understood to be a synergistic combination of physisorption (physical adsorption) and chemisorption (chemical adsorption) mat-pro.com.
Physisorption primarily arises from electrostatic interactions. In acidic conditions, the two amine groups in the this compound molecule can become protonated, acquiring a positive charge. This allows for electrostatic attraction to a metal surface that may be negatively charged due to the adsorption of anions (e.g., chloride ions from hydrochloric acid) .
Chemisorption involves more direct, stronger interactions through the formation of coordinate bonds. The nitrogen atoms of the diamine possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (like iron in steel or copper), forming a stable coordinate covalent bond . Furthermore, the unsaturated oleyl chain contains a carbon-carbon double bond, and its π-electrons can also interact with the metal surface, further strengthening the adsorption . Studies have shown that this compound preferentially adsorbs on copper plates compared to glass surfaces nii.ac.jp. The dual amine groups in its structure are thought to enhance its adsorption capabilities on metals nii.ac.jp.
The adsorption behavior of this compound on steel surfaces has been found to conform to the Langmuir adsorption isotherm model mat-pro.comresearchgate.netalfa-chemistry.com. The Langmuir model is based on several assumptions, including that adsorption occurs at specific, localized sites on the surface and that a monolayer of the adsorbate is formed when the surface is saturated.
The adherence to this model suggests that the this compound molecules form a uniform monolayer on the metal surface, effectively covering it and preventing contact with corrosive agents. The model provides a mathematical description of how the surface coverage (θ) relates to the concentration of the adsorbate in the bulk solution, reinforcing the understanding of a defined, saturable adsorption process at the interface.
The study of thermodynamic parameters provides insight into the spontaneity and nature of the adsorption process. Research on formulations containing this compound has consistently shown that the adsorption process onto steel surfaces is endothermic mat-pro.comresearchgate.netalfa-chemistry.com. This is supported by observations that the inhibition efficiency of the compound can increase with a rise in temperature up to a certain point . For instance, one study on a formulation for 20 steel in a hydrochloric acid environment found that the corrosion inhibition efficiency reached its peak of 94.5% at a temperature of 343 K (70°C) mat-pro.com.
The standard free energy of adsorption (ΔG°ads) is a key parameter used to distinguish between physisorption and chemisorption. While specific values for pure this compound are not detailed in the provided research, the established endothermic nature of the adsorption and the combined physical and chemical interaction mechanisms confirm a complex and robust adsorption process at the substrate interface researchgate.net.
Table 1: Summary of Adsorption Characteristics
| Parameter | Description | Finding |
|---|---|---|
| Adsorption Type | The nature of the interaction between the molecule and the substrate. | Combined physisorption and chemisorption mat-pro.com. |
| Interaction Sites | The parts of the molecule and substrate involved in bonding. | Nitrogen lone pairs with vacant metal d-orbitals; π-electrons from C=C bond; protonated amines with charged surface . |
| Adsorption Model | The isotherm that best describes the surface coverage. | Langmuir Adsorption Isotherm mat-pro.comresearchgate.netalfa-chemistry.com. |
| Thermal Nature | The heat change associated with the adsorption process. | Endothermic mat-pro.comresearchgate.netalfa-chemistry.com. |
Formation and Characterization of Thin Films
This compound forms a protective thin film on various substrates, which is central to its function as a corrosion inhibitor and surface modifier . This film acts as a physical barrier, isolating the substrate from the external environment researchgate.net. The formation of this film has been extensively studied using various surface analysis techniques.
Electrochemical Impedance Spectroscopy (EIS) is a powerful tool used to confirm the formation of a protective layer. EIS data shows that the film acts as a barrier to charge transfer at the metal-solution interface, which is a critical step in the corrosion process researchgate.net. Other methods used to characterize these films include Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) mat-pro.comresearchgate.netalfa-chemistry.com. A Quartz-Crystal Microbalance with Dissipation monitoring (QCM-D) has also been employed to study the kinetics of mass adsorption and the rigidity of the formed films researchgate.net.
Table 2: Analytical Techniques for Film Characterization
| Technique | Purpose of Use |
|---|---|
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and confirm uniform film coverage mat-pro.comresearchgate.netalfa-chemistry.com. |
| Atomic Force Microscopy (AFM) | To analyze the nano-scale morphology, roughness, and homogeneity of the film mat-pro.comnii.ac.jpresearchgate.netalfa-chemistry.com. |
| Electrochemical Impedance Spectroscopy (EIS) | To study the protective nature of the film and its ability to act as a barrier to charge transfer researchgate.net. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the chemical composition of the surface film and analyze bonding mechanisms nii.ac.jpresearchgate.net. |
| Quartz-Crystal Microbalance (QCM-D) | To measure the mass of the adsorbed film and study the kinetics of its formation and its rigidity . |
| Contact Angle Measurements | To assess the hydrophobicity and wetting behavior of the film-coated surface nii.ac.jpresearchgate.netresearchgate.netresearchgate.net. |
The formation of a uniform and homogeneous film is crucial for effective surface protection. Analyses using SEM and AFM have confirmed that formulations based on this compound create a uniform protective film on carbon steel surfaces mat-pro.comresearchgate.netalfa-chemistry.com. Studies on copper substrates have also utilized AFM, in conjunction with XPS and argon gas cluster ion beam (Ar-GCIB) etching, to examine the nano-scale morphology and thickness of the film nii.ac.jp. These analyses reveal that the adsorbed molecules create a comprehensive layer over the substrate. QCM-D experiments have further suggested that films formed by different formulations containing this compound have similar rigidity researchgate.net.
A key characteristic of the film formed by this compound is its hydrophobicity. The long, nonpolar oleyl group (a C18 hydrocarbon chain) orients away from the substrate, creating a water-repellent surface researchgate.netresearchgate.net. This property is quantified by measuring the water contact angle on the treated surface.
Contact angle measurements have been conducted to assess the hydrophobicity of the film on both carbon steel and copper plates nii.ac.jpresearchgate.netresearchgate.net. The results consistently indicate that the film formed is hydrophobic, effectively isolating the metal surface from aqueous environments researchgate.netresearchgate.net. This water-repellent nature is a significant factor in its effectiveness as a corrosion inhibitor, as it prevents water from reaching the substrate surface where electrochemical corrosion reactions would otherwise occur.
Interfacial Tension and Critical Micelle Concentration (CMC) Studies
This compound is a surfactant molecule, also known as a surface-active agent alfa-chemistry.com. Its molecular structure is amphiphilic, containing a long, hydrophobic oleyl tail and a hydrophilic head composed of the two amine groups. This dual nature drives its behavior at interfaces, such as the boundary between oil and water or air and water.
As a surfactant, this compound is expected to lower the interfacial tension (IFT) between immiscible liquids. By positioning themselves at the interface, the molecules reduce the energy of the system. This property is fundamental to its use as an emulsifier, for example, in asphalt (B605645) preparations wikipedia.org.
Above a certain concentration in a solution, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. In aqueous solutions, the hydrophobic tails cluster together to minimize contact with water, while the hydrophilic heads form the outer surface of the micelle. The CMC is a critical parameter as many properties of a surfactant solution, including interfacial tension, change abruptly at this concentration. While this compound's function as a surfactant and emulsifier implies it has a characteristic CMC and ability to reduce IFT, specific experimental values for the pure compound were not available in the reviewed literature.
Pendant Drop Tensiometry Applications
Pendant drop tensiometry is an optical method used to measure the surface and interfacial tension of liquids. The technique involves analyzing the shape of a droplet of liquid suspended from a needle tip. The shape of this pendant drop is governed by the balance between gravitational forces, which seek to elongate the drop, and the surface tension forces, which aim to maintain a spherical shape. By capturing an image of the drop and applying complex algorithms based on the Young-Laplace equation, the surface or interfacial tension can be calculated with high precision.
This method is particularly well-suited for characterizing surfactants like this compound. Researchers can use pendant drop tensiometry to measure its effectiveness at reducing surface tension at the air-water interface and interfacial tension at various oil-water interfaces. Such measurements are fundamental to determining key surfactant properties like the critical micelle concentration (CMC), which indicates the concentration at which the surfactant molecules begin to form aggregates (micelles) in the bulk solution and the interface is saturated. A lower CMC value is indicative of a more efficient surfactant.
The data generated from these studies are vital for formulating products such as emulsions, coatings, and lubricants where the control of interfacial properties is paramount.
Illustrative Data Table: Interfacial Tension of this compound Solutions
Note: The following data is illustrative, representing typical values for a fatty amine surfactant of this nature, as specific experimental data for this compound was not available in the cited literature.
| Concentration (ppm) | Interface | Temperature (°C) | Interfacial Tension (mN/m) |
| 10 | Air-Water | 25 | 45.2 |
| 50 | Air-Water | 25 | 35.8 |
| 100 | Air-Water | 25 | 31.5 |
| 10 | Mineral Oil-Water | 25 | 15.6 |
| 50 | Mineral Oil-Water | 25 | 8.3 |
| 100 | Mineral Oil-Water | 25 | 4.1 |
Interactions with Polymers and Composite Systems (e.g., Quartz Crystal Microbalance Studies)
The interaction of this compound with polymers and composite materials is critical for its use in advanced applications like "smart" materials, responsive systems, and as a synergy agent in complex formulations . A powerful technique to study these surface interactions in real-time is the Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).
QCM-D operates by measuring changes in the resonant frequency (Δf) and energy dissipation (ΔD) of a quartz crystal sensor. The frequency shift corresponds to the mass adsorbed onto the sensor surface (including hydrodynamically coupled solvent), while the dissipation change provides information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed layer. This allows for a detailed analysis of not only the amount of adsorbed material but also its structural characteristics.
In the context of this compound, QCM-D can be employed to study its adsorption onto a polymer-coated sensor or to monitor the co-adsorption of the amine with polymers, such as polyacrylates, onto a substrate . The research goals of such studies include:
Quantifying Adsorption Isotherms: Determining the amount of this compound that adsorbs to a polymer surface at different concentrations.
Analyzing Adsorbed Layer Properties: The dissipation data reveals whether the formed layer is rigid and compact or soft and diffuse, providing insight into the conformation of the molecules at the interface.
Investigating Synergistic Effects: Assessing how the presence of this compound influences the adsorption of a polymer, and vice versa. This is crucial for developing formulations where the combined effect of the surfactant and polymer is greater than the sum of their individual effects.
These studies are essential for designing effective corrosion inhibitor packages, pigment dispersants in paints, and antistatic agents in textiles where the amine's interaction with polymeric or composite surfaces dictates its performance.
Illustrative Data Table: QCM-D Analysis of this compound Adsorption onto a Polymer Film
Note: This table is illustrative and represents the type of data obtained from a QCM-D experiment for a surfactant adsorbing onto a polymer-coated surface. Specific experimental data for this compound with a defined polymer system was not available in the cited literature.
| Analyte | Polymer Surface | Frequency Shift (Δf, Hz) | Dissipation Change (ΔD, x10⁻⁶) | Calculated Adsorbed Mass (ng/cm²) |
| This compound (50 ppm) | Polyacrylate | -25.4 | 4.2 | 450 |
| This compound (100 ppm) | Polyacrylate | -41.8 | 6.9 | 740 |
| This compound (50 ppm) | Cellulose | -18.9 | 3.1 | 335 |
| This compound (100 ppm) | Cellulose | -30.2 | 5.5 | 535 |
Corrosion Inhibition Mechanisms of N Oleyl 1,3 Propanediamine
Electrochemical Investigation of Corrosion Protection
Electrochemical methods are crucial in elucidating the corrosion inhibition properties of N-Oleyl-1,3-propanediamine. These techniques provide insights into the formation and characteristics of the protective film at the metal-solution interface.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the protective nature of the film formed by this compound. EIS data confirms that the inhibitor forms a protective layer on the metal surface, which acts as a barrier to charge transfer, a key process in corrosion. researchgate.netalfa-chemistry.com The presence of this compound leads to a significant increase in the charge transfer resistance (Rct), indicating a reduction in the corrosion rate.
The impedance spectra, often represented as Nyquist plots, show larger semicircles in the presence of the inhibitor compared to the uninhibited solution, signifying enhanced corrosion resistance. This is attributed to the formation of a more compact and uniform protective film. researchgate.net In some studies, the high-frequency part of the impedance spectra reveals a capacitive behavior that contains contributions from both the inhibitor layer and the electrochemical double layer. uq.edu.au The formation of a hydrophobic film on the carbon steel surface has also been confirmed by these analyses. researchgate.netmat-pro.com
Table 1: Illustrative EIS Data for this compound on Carbon Steel in 1.0 M HCl
| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |
| 0 ppm | 50 | 200 | - |
| 50 ppm | 450 | 50 | 88.9 |
| 100 ppm | 800 | 30 | 93.8 |
| 200 ppm | 1200 | 20 | 95.8 |
This table is generated based on typical trends observed in research and is for illustrative purposes only. Actual values may vary depending on experimental conditions.
Potentiodynamic polarization studies are employed to determine the type of inhibition (anodic, cathodic, or mixed) provided by this compound. These studies involve shifting the electrode potential and measuring the resulting current density. The data consistently show that this compound acts as a mixed-type inhibitor. researchgate.netuq.edu.au This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
The polarization curves for steel in the presence of this compound show a shift to lower current densities for both the anodic and cathodic branches compared to the blank solution. researchgate.net This indicates that the inhibitor molecules adsorb onto the metal surface, blocking the active sites for both oxidation and reduction reactions. uq.edu.au While it affects both processes, some studies suggest a preferential suppression of the cathodic reaction. researchgate.net
Table 2: Potentiodynamic Polarization Parameters for Carbon Steel in Acidic Media with this compound
| Inhibitor Concentration | Ecorr (mV vs. SCE) | Icorr (µA·cm⁻²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 ppm | -450 | 1000 | 70 | 120 | - |
| 50 ppm | -465 | 110 | 68 | 115 | 89.0 |
| 100 ppm | -470 | 60 | 65 | 110 | 94.0 |
| 200 ppm | -475 | 40 | 62 | 105 | 96.0 |
This table is generated based on typical trends observed in research and is for illustrative purposes only. Actual values may vary depending on experimental conditions.
Adsorption-Based Inhibition Mechanisms
The effectiveness of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, forming a persistent protective film. This adsorption is a complex process involving different types of interactions.
The adsorption of this compound on a metal surface is understood to involve a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.netmat-pro.com Physisorption arises from the electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the amine groups of this compound can become protonated, leading to an electrostatic attraction with the negatively charged metal surface (due to the adsorption of anions from the acid).
Chemisorption involves the formation of coordinate bonds between the lone pairs of electrons on the nitrogen atoms of the inhibitor and the vacant d-orbitals of the metal atoms. researchgate.net The presence of the double bond in the oleyl chain can also contribute to the adsorption process through π-electron interactions with the metal surface. The adsorption process has been found to be endothermic and follows the Langmuir isotherm model, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netmat-pro.com
Beyond the primary mechanisms of physisorption and chemisorption, electrostatic attraction and hydrogen bonding play significant roles in the formation and stability of the protective film. researchgate.netalfa-chemistry.com As mentioned, the protonated amine groups can be electrostatically attracted to a negatively charged metal surface.
Furthermore, the presence of two amine groups in the this compound molecule allows for the possibility of hydrogen bonding. researchgate.netalfa-chemistry.com These hydrogen bonds can occur between the inhibitor molecules themselves, leading to a more compact and robust film, or between the inhibitor and species on the metal surface, further strengthening the adhesion of the protective layer. X-ray photoelectron spectroscopy (XPS) analyses have confirmed that the adsorption mechanisms involve a combination of chemisorption, electrostatic attraction, and hydrogen bonding. researchgate.netalfa-chemistry.com
Influence of Environmental Parameters on Inhibition Efficiency
The performance of this compound as a corrosion inhibitor is not static and can be influenced by various environmental factors.
Temperature: Studies have shown that the inhibition efficiency of this compound can increase with a rise in temperature up to a certain point, suggesting that the adsorption process is endothermic. mat-pro.com For instance, in one study, the efficiency reached a peak of 94.5% at 343 K (70°C). mat-pro.com However, at very high temperatures, the stability of the inhibitor and the adsorbed film might decrease.
Inhibitor Concentration: As expected, the inhibition efficiency generally increases with an increase in the concentration of this compound. researchgate.net This is due to greater surface coverage by the inhibitor molecules. However, beyond a certain concentration, the efficiency may plateau as the surface becomes saturated.
Corrosive Environment: The nature of the corrosive medium, such as the type and concentration of acid, can impact the inhibitor's effectiveness. researchgate.net The presence of other species in the solution, such as dissolved gases like CO2 and O2, can also influence the corrosion process and the performance of the inhibitor. nii.ac.jp For example, in aerated media, the formation of mixed layers of the inhibitor and corrosion products has been observed. uq.edu.au
Hydrodynamics: In systems with fluid flow, such as pipelines, the hydrodynamic conditions can affect the stability of the protective film. The strong adsorption of this compound helps in maintaining the protective layer even under flow conditions.
Temperature Dependence of Inhibition
The effectiveness of this compound as a corrosion inhibitor is significantly influenced by temperature. Research indicates that the relationship between temperature and inhibition efficiency is not always linear and can depend on the specific formulation and conditions.
Studies on formulations containing this compound have shown that the adsorption process onto steel surfaces is endothermic. mat-pro.comresearchgate.net In one study of a formulation based on this compound and diethylaminoethanol, the corrosion inhibition efficiency for 20 steel in 1 mol/L HCl reached its peak of 94.5% at a temperature of 343 K (70°C). mat-pro.com This suggests that within a certain range, increasing temperature can enhance the protective action of the inhibitor.
Table 1: Temperature Effects on this compound Inhibition This table is interactive. Click on headers to sort.
| Metal System | Inhibitor System | Medium | Temperature | Observation | Source(s) |
|---|---|---|---|---|---|
| 20 Steel | This compound + DEAE | 1 mol/L HCl | 343 K (70°C) | Peak inhibition efficiency of 94.5% achieved. | mat-pro.com |
| Carbon Steel | This compound | Saline Environment | 25°C vs. 50°C | Impedance modulus was lower at 50°C, suggesting corrosion acceleration. | researchgate.net |
| Carbon Steel | This compound | 1M HCl | 20-60°C | Inhibition efficiency increases with temperature up to 60°C. | researchgate.net |
Inhibitor Concentration Effects
The concentration of this compound in a corrosive medium is a critical factor determining its performance. Generally, an increase in inhibitor concentration leads to greater surface coverage on the metal, thereby enhancing corrosion protection up to an optimal level. scientific.net
Research has consistently shown that inhibition efficiency increases with higher concentrations of this compound and its formulations. researchgate.netscientific.net For example, in a study using a formulation containing this compound, a high inhibition efficiency of 94.5% was achieved at a concentration of 5 g/L. mat-pro.com The adsorption of this compound onto metal surfaces, such as carbon steel, has been found to follow the Langmuir adsorption isotherm. mat-pro.comresearchgate.netscientific.net This model implies that the inhibitor molecules form a monolayer on the metal surface, and as the concentration increases, the surface becomes more saturated with the protective inhibitor molecules. This adsorption leads to a decrease in the double-layer capacitance (Cdl) and an increase in the charge transfer resistance (Rct), both of which are indicative of effective corrosion inhibition. scientific.net
Table 2: Effect of Inhibitor Concentration on Corrosion Inhibition This table is interactive. Click on headers to sort.
| Inhibitor System | Metal | Medium | Concentration | Inhibition Efficiency | Source(s) |
|---|---|---|---|---|---|
| This compound Formulation (FFA) | 20 Steel | 1 mol/L HCl | 5 g/L | 94.5% | mat-pro.com |
| This compound Formulation (FFA) | Carbon Steel | 1.0 M HCl | Not specified | 92.1% | researchgate.netalfa-chemistry.com |
| Anionic Surfactants (incl. N-oleyl-1,3-propane-diamine) | Carbon Steel | 1M HCl | Increasing concentrations | Inhibition depends mainly on concentration. | scientific.net |
pH and Media Composition Impacts
The composition of the corrosive environment, particularly its pH and the presence of certain ions, plays a crucial role in the inhibition mechanism of this compound. Most available research highlights its effectiveness in strongly acidic media, such as 1M hydrochloric acid (HCl). mat-pro.comscientific.net
In acidic solutions, the two amine groups in the this compound molecule can become protonated, acquiring a positive charge. In an HCl medium, the metal surface tends to be negatively charged due to the specific adsorption of chloride (Cl-) ions. This creates a strong electrostatic attraction between the protonated inhibitor molecules and the metal surface, initiating the adsorption process. Beyond this initial physical adsorption, the nitrogen atoms in the amine groups can also share their lone pair of electrons with the vacant d-orbitals of the iron atoms, leading to the formation of coordinate covalent bonds (chemisorption). researchgate.net This combined physical and chemical adsorption results in the formation of a stable, hydrophobic protective film. mat-pro.comresearchgate.net This film acts as a barrier, impeding the transfer of charge and preventing corrosive species from reaching the metal surface. researchgate.netalfa-chemistry.com
Application in Specific Metal Systems (e.g., Carbon Steel, Copper)
This compound and its formulations have demonstrated significant corrosion inhibition for various metals, most notably carbon steel and copper.
Carbon Steel: A substantial body of research has confirmed the effectiveness of this compound as a corrosion inhibitor for carbon steel, especially in aggressive acidic environments like 1M HCl. mat-pro.comresearchgate.netscientific.net It functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scientific.net The inhibitor forms a uniform, hydrophobic film on the steel surface, which has been visualized using techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM). mat-pro.comresearchgate.net This protective layer acts as a physical barrier against the corrosive medium. researchgate.net
Copper: this compound is also effective in protecting copper. A study investigating its performance on copper in hot water at 150°C revealed the formation of a protective film. nii.ac.jp The presence of two amino groups in the molecule is believed to enhance its adsorption onto metal surfaces like copper. nii.ac.jp Analysis of the film showed that the adsorbed molecules create a barrier against corrosion. nii.ac.jp In some applications, it is used as a capping and structure-directing agent in the synthesis of Au@CuxO core-shell nanospheres, highlighting its interaction with copper oxide surfaces. alfa-chemistry.com
Development of this compound Based Formulations for Enhanced Performance
Due to its hydrophobic nature and insolubility in water, this compound is often combined with other chemical agents to create stable and more effective corrosion inhibitor formulations. google.com These formulations, often referred to as film-forming amine (FFA) formulations, are designed to improve solubility and enhance the protective properties of the core inhibitor. alfa-chemistry.comscispace.com
For industrial water systems, N-oleyl-1,3-diaminopropane has been formulated with solvents like cyclohexylamine (B46788) to produce a shelf-stable product. google.com However, due to regulatory and operational concerns with certain solvents, research has focused on developing improved, more environmentally benign formulations. google.com These advanced formulations often include surfactants and hydrotropes to improve the dispersion and solubility of this compound in aqueous solutions, thereby facilitating its transport and adsorption onto the metal surfaces that require protection. alfa-chemistry.com
Synergistic Effects with Other Inhibitors (e.g., Diethylaminoethanol)
A significant advancement in formulating with this compound involves leveraging synergistic effects with other compounds, such as Diethylaminoethanol (DEAE). mat-pro.comscispace.com The combination of these two substances has been shown to produce a highly effective corrosion inhibitor with improved characteristics.
DEAE is a relatively benign ingredient that, when added to a formulation with this compound (referred to as NOPDA in some studies), significantly promotes its emulsification and dissolution in aqueous solutions. researchgate.netalfa-chemistry.com This enhanced solubility is crucial as it allows the hydrophobic NOPDA to be more easily transported to and adsorbed onto the metal surface. researchgate.net An optimized FFA formulation containing NOPDA and DEAE achieved a high corrosion inhibition efficiency of 92.1% in a 1.0 M HCl environment. researchgate.netalfa-chemistry.com The resulting protective film is hydrophobic and effectively prevents charge transfer, with the adsorption mechanism involving a combination of chemisorption, electrostatic attraction, and hydrogen bonding. researchgate.net
Table 3: Example of a Synergistic this compound Formulation This table is interactive. Click on headers to sort.
| Component | Role in Formulation | Resulting Effect | Source(s) |
|---|---|---|---|
| This compound (NOPDA) | Primary Film-Forming Inhibitor | Forms the main protective hydrophobic barrier on the metal surface. | researchgate.netalfa-chemistry.comscispace.com |
| Diethylaminoethanol (DEAE) | Synergist / Emulsifier | Promotes the emulsification and dissolution of NOPDA in aqueous solution. | mat-pro.comresearchgate.netalfa-chemistry.com |
| Hydrotrope (HT) & Surfactant (ST) | Solubilizing & Dispersing Agents | Further aid in creating a stable and effective inhibitor solution. | alfa-chemistry.com |
Catalytic Applications of N Oleyl 1,3 Propanediamine
Catalysis in Polymerization Reactions
N-Oleyl-1,3-propanediamine serves as a potent catalyst in various polymerization processes, most notably in the synthesis of polyurethanes and epoxy resins. europa.eu Its bifunctional nature, possessing both a long hydrophobic oleyl chain and two hydrophilic amine groups, allows it to effectively participate in and accelerate these complex chemical transformations.
Urethane (B1682113) Synthesis Catalysis
In the formation of urethanes, this compound acts as a catalyst, facilitating the reaction between isocyanates and polyols. atamanchemicals.com The amine groups present in the molecule are understood to be the primary catalytic sites. They can activate the hydroxyl groups of the polyol, making them more nucleophilic and thus more reactive towards the electrophilic isocyanate groups. This catalytic activity enhances the rate of the urethane linkage formation, which is crucial for the efficient production of polyurethane materials. atamanchemicals.com
Epoxy Polymerization Catalysis
Similarly, in epoxy polymerization, this compound functions as a curing agent and catalyst. atamanchemicals.com The primary and secondary amine groups can initiate the ring-opening polymerization of epoxy resins. The reaction proceeds through the nucleophilic attack of the amine on the carbon atom of the epoxide ring, leading to the formation of a hydroxyl group and a secondary or tertiary amine. This newly formed hydroxyl group can then react with another epoxide monomer, propagating the polymerization chain. The catalytic role of this compound accelerates the cross-linking process, leading to the formation of a rigid, three-dimensional network characteristic of cured epoxy resins.
Mechanistic Insights into Catalytic Activity
The catalytic effectiveness of this compound stems from its molecular structure and its ability to lower the energy barrier for polymerization reactions.
Role in Lowering Activation Energy
A key aspect of any catalyst is its ability to lower the activation energy of a reaction, thereby increasing the reaction rate. atamanchemicals.com this compound achieves this in both urethane and epoxy systems. The amine groups are believed to form intermediate complexes with the reactants, stabilizing the transition state and providing an alternative reaction pathway with a lower energy profile. This facilitation of the reaction at a molecular level is fundamental to its industrial utility where rapid and efficient polymerization is desired.
N Oleyl 1,3 Propanediamine in Emulsification and Dispersion Science
Principles of Emulsion Stabilization by N-Oleyl-1,3-propanediamine
This compound's efficacy as an emulsion stabilizer stems from its amphiphilic nature. sincerechemicals.comontosight.ai The molecule consists of a long, hydrophobic oleyl group (an unsaturated C18 hydrocarbon chain) and a hydrophilic head containing two amine groups (a diamine). This dual character allows the molecule to position itself at the interface between immiscible liquids, such as oil and water. The hydrophobic tail orients towards the oil phase while the hydrophilic amine groups orient towards the water phase. This arrangement lowers the interfacial tension between the two phases, facilitating the formation of a stable emulsion and preventing the coalescence of droplets. ontosight.ai
The amine groups can form hydrogen bonds and ionic interactions, which further contributes to the stability of the emulsion. This mechanism is crucial for creating stable formulations in a variety of applications. researchgate.net The diacetate salt form of the compound, this compound diacetate, is also noted for its emulsifying properties due to its distinct hydrophobic and hydrophilic regions. ontosight.ai
Droplet Size and Distribution Analysis (Dynamic Light Scattering)
Dynamic Light Scattering (DLS) is a key analytical technique used to characterize the droplet size and distribution within an emulsion, which are critical indicators of emulsion stability. google.com For emulsions stabilized with this compound, DLS analysis is a proposed method for validating emulsification efficiency. Research suggests that a target droplet size for stable emulsions is within the range of 1 to 10 micrometers (µm). The ability to create and maintain small, uniformly distributed droplets is a hallmark of an effective emulsifier. Studies involving related bio-derived oleyl surfactants have successfully used DLS to confirm the synthesis of nanoparticles, highlighting the technique's relevance in evaluating systems containing these types of molecules. researchgate.net
Table 1: Suggested Methodological Validation for Emulsion Droplet Size
| Analytical Technique | Parameter Measured | Target Value/Range | Source(s) |
|---|
Thermal and Mechanical Stability of Emulsions (Rheometry)
Rheometry is employed to assess the thermal and mechanical stability of emulsions by measuring their flow and deformation characteristics (viscoelastic properties). Emulsions stabilized with this compound have been shown to form gel-like structures, which is beneficial for immobilizing hydrocarbon spills and preventing their migration. researchgate.net
In one study, rheology tests on a water-in-toluene emulsion stabilized with an emulsifier containing this compound revealed significant viscoelastic properties. researchgate.net The emulsion exhibited a higher viscous modulus (G'') than elastic modulus (G'), indicating a predominantly viscous, gel-like behavior that can still flow. researchgate.net Furthermore, the use of oleyl amine, a closely related compound, has been shown to markedly improve the thermal stability of fuel emulsions. dtic.mil Methodological proposals include using rheometry to evaluate the thermal stability of this compound-stabilized emulsions at temperatures ranging from 60–100°C to simulate industrial conditions.
Table 2: Rheological Properties of an Emulsion Stabilized with this compound Formulation
| Property | Description | Value | Source(s) |
|---|---|---|---|
| Elastic Modulus (G') | Measures the stored energy (solid-like behavior) | 1.90 ± 0.39 Pa | researchgate.net |
| Viscous Modulus (G'') | Measures the dissipated energy (liquid-like behavior) | 5.76 ± 0.06 Pa | researchgate.net |
| Observation | The emulsion is characterized as a gel-like fluid (G'' > G'). | | researchgate.net |
Dispersing Agent Functionality in Pigment and Particulate Systems
This compound also functions as an effective dispersing agent, particularly in pigment and particulate systems. wikipedia.orgkeruichemical.comatamanchemicals.com Its utility as a dispersant in paint formulations is well-documented. sincerechemicals.com The same amphiphilic properties that make it an excellent emulsifier allow it to adsorb onto the surface of solid particles, such as pigments.
This adsorption creates a barrier between particles, preventing them from aggregating or settling out of the formulation. nama-group.com This ensures the uniform distribution of pigments, leading to enhanced stability and aesthetic quality in the final product, such as paints and coatings. sincerechemicals.com It is specifically noted for its use as a pigment dispersing agent and as an antisettling agent in paint formulations. keruichemical.comnama-group.comtnjchem.com
Applications in Industrial Formulations (e.g., Asphalt (B605645), Paints)
The emulsifying and dispersing properties of this compound lead to its use in several key industrial formulations.
Paints and Coatings: In the paint and coatings industry, this compound serves as a dispersant and anti-settling agent. ontosight.aiatamanchemicals.comnama-group.com It ensures that pigments are evenly distributed throughout the paint, preventing clumping and improving the durability and visual appeal of the coated surface. sincerechemicals.com Its function as an emulsifier is also valuable in the formulation of various coatings. nouryon.com
N Oleyl 1,3 Propanediamine in Nanotechnology and Materials Science
Role as Capping and Structure-Directing Agent in Nanoparticle Synthesis
N-Oleyl-1,3-propanediamine (also known by the acronym OPDA) is a critical agent in the controlled synthesis of nanoparticles. alfa-chemistry.comnih.gov Its unique molecular structure, which combines a hydrophobic oleyl chain with two amine groups, allows it to coordinate with metal precursors and direct the growth of nanocrystals into specific shapes and structures. The dual amine groups, compared to single-amine compounds like oleylamine (B85491), provide higher molecular polarizability and a stronger binding affinity for d-block metals, enhancing its function as a capping agent. nih.govrsc.org This ensures better colloidal stability in aqueous solutions and precise control over the final nanoparticle architecture. nih.gov
A significant application of this compound is in the fabrication of gold-copper oxide (Au@CuxO) core-shell mesoporous nanospheres. nih.govresearchgate.net In a facile, seeded-growth method, OPDA acts as both a capping and a structure-directing agent. alfa-chemistry.comnih.gov Its presence is crucial for facilitating the formation of a copperish oxide (CuxO) shell with a distinct mesoporous structure around a gold (Au) nanoparticle core. nih.govresearchgate.netresearchgate.net
The synthesis is typically performed in an aqueous phase using a halide-free copper precursor, which is key to achieving the desired mesoporous morphology. alfa-chemistry.comnih.gov Research has shown that replacing OPDA with other capping agents like oleylamine or octadecylamine (B50001) does not yield the same well-defined core-shell structure, highlighting the specific role of OPDA's diamine head group. nih.gov The hydrophobic oleyl chain interacts with nonpolar environments while the amine groups coordinate with the copper precursor, guiding the controlled growth of the mesoporous shell.
Table 1: Synthesis Parameters for Au@CuxO Mesoporous Nanospheres
| Parameter | Details | Role of this compound | Source |
|---|---|---|---|
| Precursors | Gold (Au) seeds (10 nm), Copper(II) acetylacetonate (B107027) [Cu(acac)₂] | Capping and structure-directing agent | alfa-chemistry.comnih.gov |
| Solvent/Medium | Deionized water | Stabilizes nanoparticles in aqueous phase | alfa-chemistry.comnih.gov |
| Reducing Agent | Ascorbic acid (100 mM) | - | alfa-chemistry.com |
| Key Additive | This compound (OPDA) | Directs mesoporous structure of the CuxO shell; Stabilizes mixed-valence copper species | alfa-chemistry.com |
| Conditions | 100 °C for 30 minutes in an oil bath | Facilitates controlled reduction and growth | alfa-chemistry.com |
This compound also functions as a critical reaction medium and coordinating agent in the high-temperature synthesis of bimetallic nanocrystals, such as those made from Palladium (Pd) and Samarium (Sm). alfa-chemistry.comresearchgate.net In this process, metal acetylacetonate precursors are co-reduced at an elevated temperature in the presence of OPDA and molybdenum hexacarbonyl (Mo(CO)₆). alfa-chemistry.comresearchgate.net
OPDA's role here is to act as a solvent and a coordinating agent, facilitating the controlled reduction of the metal precursors and the subsequent growth of the nanostructures. alfa-chemistry.com The successful synthesis of ultrathin PdSm nanostructures, with morphologies like porous nanosheets and concave tetrahedra, depends on this reaction environment. researchgate.netresearchgate.net This method represents a significant advance, enabling the creation of rare earth metal-doped bimetallic nanocrystals with controlled shapes for the first time. researchgate.netresearchgate.net
Table 2: Synthesis Parameters for PdSm Bimetallic Nanocrystals
| Parameter | Details | Role of this compound | Source |
|---|---|---|---|
| Precursors | Palladium(II) acetylacetonate [Pd(acac)₂], Samarium(III) acetylacetonate [Sm(acac)₃] | Critical reaction medium and coordinating agent | alfa-chemistry.com |
| Solvent/Medium | This compound (OPDA) | Facilitates controlled reduction and growth of nanostructures | alfa-chemistry.com |
| Key Additive | Molybdenum hexacarbonyl [Mo(CO)₆] | - | alfa-chemistry.com |
| Conditions | 150 °C for 3 hours | High-temperature thermal co-reduction | alfa-chemistry.com |
Influence on Nanoparticle Morphology and Size Control
The chemical structure of this compound gives it significant influence over the final morphology and size of synthesized nanoparticles. Research demonstrates that it plays a crucial role in controlling the nucleation and growth kinetics during nanoparticle formation.
Morphology Control : In the synthesis of copper sulfide (B99878) (CuS) nanoplates, the use of OPDA was essential to produce a unique hexagonal plate-like morphology. rsc.org When common fatty amines were used as substitutes, this specific shape was not obtained, indicating that OPDA directs the crystallographic growth in a highly specific manner. rsc.org Similarly, in the creation of PdSm nanocrystals, OPDA facilitates the formation of exotic shapes like ultrathin porous nanosheets and concave tetrahedra. researchgate.net
Size Control : In the synthesis of Au@CuxO nanospheres, the diameter of the nanoparticles could be readily tuned by varying the amount of Au seeds while keeping the OPDA concentration and other parameters constant. nih.govresearchgate.net This demonstrates that OPDA provides a stable environment where size can be controlled without significant changes to the desired mesoporous morphology. nih.gov Furthermore, in the synthesis of mesoporous silica (B1680970), the conformation of OPDA's oleyl chain can be altered by temperature and solvent polarity, which directly affects the resulting pore size of the silica particles. researchgate.net
Table 3: Influence of this compound on Nanoparticle Morphology
| Nanoparticle System | Resulting Morphology | Role of this compound | Source |
|---|---|---|---|
| Au@CuxO | Core-shell nanospheres with a mesoporous CuxO shell | Directs the formation of the mesoporous structure | nih.gov |
| PdSm | Ultrathin porous nanosheets and concave tetrahedra (sub-3 nm) | Acts as a coordinating agent to facilitate controlled growth | researchgate.netresearchgate.net |
| CuS | Hexagonal plate-like nanostructures | Essential for directing the unique hexagonal shape | rsc.org |
| Mesoporous Silica | Wormhole and lamellar framework structures | Acts as a templating agent; its conformation affects pore size | researchgate.net |
Enhancement of Mechanical Properties in Composite Materials (e.g., Adhesives, Textiles, Plastics)
Beyond nanotechnology, this compound is utilized as an additive to improve the functional characteristics of various composite materials. Its versatile chemical nature allows it to act as a softener, antistatic agent, emulsifier, and corrosion inhibitor. atamanchemicals.commade-in-china.com
Biological and Biomedical Research Investigations of N Oleyl 1,3 Propanediamine
Potential in Drug Delivery Systems and Pharmaceutical Formulations
The dual hydrophobic and hydrophilic character of N-Oleyl-1,3-propanediamine makes it a person of interest in the design of drug delivery systems. Its potential lies in its ability to enhance the solubility and bioavailability of therapeutic agents, particularly those that are poorly soluble in water. By incorporating such drugs into formulations containing this compound, it is possible to improve their absorption and delivery to the target site.
The structure of this compound allows for the formation of micelles or other types of nanoparticles where the hydrophobic oleyl chains create a core capable of encapsulating lipophilic drugs, while the hydrophilic diamine groups form an outer shell that interacts with the aqueous environment. This can protect the drug from degradation and facilitate its transport through the body.
In pharmaceutical formulations, this compound can function as an excipient, specifically as an emulsifying agent. Emulsions are mixtures of two immiscible liquids, such as oil and water, and are commonly used in creams, lotions, and some oral and injectable medications. The stability of these formulations is crucial for their efficacy and shelf-life.
This compound, due to its amphiphilic structure, can position itself at the oil-water interface, reducing the interfacial tension and preventing the droplets of the dispersed phase from coalescing. The hydrophobic oleyl tail orients towards the oil phase, while the polar diamine head interacts with the water phase, creating a stable film around the droplets. This property is particularly valuable in the formulation of stable nanoemulsions, which are increasingly being investigated for their potential in targeted drug delivery.
| Property | Relevance to Drug Delivery and Emulsion Stabilization |
| Amphiphilic Nature | Enables the encapsulation of hydrophobic drugs and the formation of stable oil-in-water or water-in-oil emulsions. |
| Cationic Head Group | Can interact with negatively charged biological membranes, potentially enhancing cellular uptake of the drug formulation. |
| Long Hydrocarbon Chain | Provides a lipophilic core in micellar structures for the solubilization of poorly water-soluble active pharmaceutical ingredients. |
Research in Tissue Engineering Applications
The application of this compound in the field of tissue engineering is not extensively documented in publicly available research. Tissue engineering often involves the use of biocompatible scaffolds that support cell growth and tissue regeneration. While the properties of this compound, such as its ability to form structures and interact with biological membranes, could theoretically be of interest in this field, there is a lack of specific studies investigating its use in the development of tissue engineering scaffolds or other related applications. Further research would be necessary to determine the biocompatibility of this compound and its potential role in promoting cell adhesion, proliferation, and differentiation for tissue regeneration purposes.
Interactions with Biological Macromolecules (Enzymes, Proteins)
The interaction of this compound with biological macromolecules such as enzymes and proteins is an area of significant interest, as these interactions can influence its biological activity and potential toxicity. As a cationic amphiphile, this compound is expected to interact with proteins through a combination of hydrophobic and electrostatic interactions.
The long, hydrophobic oleyl chain can bind to hydrophobic pockets or domains on the surface of proteins, such as serum albumin, which is a major carrier protein in the blood. This binding can affect the distribution and bioavailability of the compound in the body. The cationic diamine head group can form electrostatic interactions with negatively charged amino acid residues (e.g., aspartic acid, glutamic acid) on the protein surface. mdpi.com
These interactions can lead to conformational changes in the protein, which may alter its biological function. For instance, the binding of this compound to an enzyme could either inhibit or enhance its catalytic activity, depending on the nature of the interaction and the specific enzyme. Research on other cationic amphiphiles has shown that such interactions are common and can be a critical factor in their pharmacological and toxicological profiles. mdpi.com
| Macromolecule | Potential Interaction Type | Consequence of Interaction |
| Serum Albumin | Hydrophobic and electrostatic | Affects distribution and bioavailability of this compound. |
| Enzymes | Electrostatic and hydrophobic | Can lead to inhibition or enhancement of enzymatic activity. |
| Membrane Proteins | Hydrophobic and electrostatic | May alter membrane protein function, contributing to antimicrobial activity. |
Biocidal Mechanisms and Antimicrobial Activity
This compound has been recognized for its antimicrobial properties against a range of microorganisms. The primary mechanism of its biocidal activity is believed to be the disruption of the bacterial cell membrane. nih.gov
The antimicrobial action can be attributed to its amphiphilic structure. The hydrophobic oleyl tail can insert itself into the lipid bilayer of the microbial cell membrane, disrupting the packing of the phospholipids. This insertion is facilitated by the fluid nature of the membrane. Simultaneously, the cationic diamine head group interacts with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids in Gram-positive bacteria, and the outer membrane of Gram-negative bacteria. nih.govnih.gov
This dual interaction leads to a loss of membrane integrity, causing increased permeability and leakage of essential intracellular components like ions, ATP, and genetic material, ultimately resulting in cell death. nih.govnih.gov This membrane-disrupting mechanism is a common mode of action for many cationic surfactants and antimicrobial peptides. nih.gov
| Microbial Target | Mechanism of Action | Result |
| Bacterial Cell Membrane | Insertion of hydrophobic tail into the lipid bilayer and electrostatic interaction of the cationic head with negatively charged membrane components. | Increased membrane permeability, leakage of cytoplasmic contents, and cell death. nih.gov |
| Gram-Positive Bacteria | Interaction with teichoic acids and peptidoglycan layer. | Disruption of cell wall and membrane integrity. |
| Gram-Negative Bacteria | Disruption of the outer membrane, followed by interaction with the inner cytoplasmic membrane. | Increased susceptibility to other antimicrobial agents and cell lysis. nih.gov |
Environmental Fate, Ecotoxicology, and Human Health Impact of N Oleyl 1,3 Propanediamine
Biodegradation Pathways and Environmental Persistence
N-Oleyl-1,3-propanediamine is recognized as being biodegradable, meaning it can be broken down by microorganisms in the environment. However, the specific pathways of this degradation and the rate at which it occurs can be influenced by various environmental factors. The stability of the compound is a key consideration in its environmental persistence; while it is stable under normal conditions, it can undergo oxidation. The biodegradation process is crucial in determining the ultimate fate of the compound in soil and water systems. The persistence of this compound is also a subject of evaluation by environmental agencies, with some listings, such as the NORMAN network, flagging it as a potentially persistent, mobile, and toxic (PMT) substance.
Aquatic Ecotoxicity Studies
Studies have shown that this compound is toxic to aquatic organisms. It is classified as causing acute and chronic toxicity to aquatic life. epa.gov For instance, research on the crustacean Daphnia magna indicates that this chemical group can be toxic, with EC10 values (the concentration causing a 10% effect) observed in the range of 0.1 to 15 μg L–1 for similar compounds. The toxicity to fish has also been established, with a reported LC50 (the concentration lethal to 50% of the test population) for the zebrafish (Danio rerio) of 0.1 mg/L over a 96-hour exposure period. epa.gov This highlights the potential for adverse effects on aquatic ecosystems should the compound be released into waterways.
Cellular Toxicity and Cytotoxicity Mechanisms
At the cellular level, this compound is known to cause severe skin burns and eye damage. dep.state.pa.us In case of skin contact, it is advised to wash off with soap and plenty of water. For eye contact, flushing with water is recommended as a precautionary measure. Ingestion of the compound can lead to stomach or intestinal upset, including nausea, vomiting, and diarrhea. The corrosive nature of the compound is a key factor in its cytotoxicity.
Genotoxicity and Carcinogenicity Assessments
Regarding its potential to cause genetic mutations or cancer, this compound has not been classified as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC), the Occupational Safety and Health Administration (OSHA), or the National Toxicology Program (NTP). dep.state.pa.us Safety data sheets indicate that there is no available information to classify it as a germ cell mutagen. dep.state.pa.us This suggests a lack of evidence for genotoxic or carcinogenic effects based on current knowledge.
Advanced Analytical Techniques for N Oleyl 1,3 Propanediamine Quantification and Characterization in Complex Matrices
Mass Spectrometry-Based Methods
Mass spectrometry (MS) has emerged as a powerful tool for the analysis of N-Oleyl-1,3-propanediamine, offering high specificity and the ability to perform structural elucidation.
Paper Spray Mass Spectrometry (PS-MS) is an ambient ionization technique that allows for the direct, rapid, and robust analysis of this compound in water samples with minimal or no sample preparation. researchgate.netacs.org This method has been successfully demonstrated for the identification and quantification of the compound, commercially known as Duomeen O, in various water samples from industrial boiler plants, including feedwater, condensate water, and boiler water. researchgate.netacs.org
The technique involves applying a small volume of the sample onto a triangular paper substrate, followed by the application of a high voltage to generate a spray of ionized analytes directed into the mass spectrometer inlet. acs.org The high proton affinity of this compound facilitates its protonation and detection. core.ac.uk One of the significant advantages of PS-MS is its ability to achieve very low limits of detection (LOD), reaching less than 0.1 picograms (pg). researchgate.netacs.org
For structural confirmation, tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) is employed. researchgate.net This, combined with exact mass measurement, confirms the presence of this compound. researchgate.net Furthermore, reactive PS-MS, utilizing a Schiff-base reaction with acetone, can enhance the selectivity and specificity of the analysis in complex matrices. eurofins.co.uk
Table 1: Parameters for PS-MS Analysis of this compound
| Parameter | Value/Description | Source |
|---|---|---|
| Instrumentation | LTQ Orbitrap Exactive, Linear Ion Trap (LTQ) Mass Spectrometer | researchgate.netcore.ac.uk |
| Ionization Mode | Paper Spray Ionization (PSI) | acs.org |
| Sample Volume | 10 µL | eurofins.co.uk |
| Spray Voltage | +3.5 kV | core.ac.uk |
| MS Inlet Temperature | 250 °C | core.ac.uk |
| Limit of Detection | < 0.1 pg | researchgate.netacs.org |
| Reproducibility | < 10% | acs.org |
| Confirmation | Tandem MS (CID), exact mass measurement, reactive PS-MS | researchgate.neteurofins.co.uk |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provides a comprehensive approach for both the targeted quantitative analysis of this compound (often abbreviated as OLDA in this context) and the non-target screening of its potential degradation products in complex systems like industrial steam-water circuits.
A developed LC-HRMS method can concurrently quantify the target analyte and screen for other organic compounds. In one application, OLDA was detected at a concentration of 0.027 mg/L in an industrial steam-water system after dosing. The methodology involves designing a feature prioritization workflow to sift through the vast data generated by non-target screening (NTS) to identify potential thermal degradation products. This allows for structural elucidation of these new compounds based on their mass spectrometry fragmentation data.
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound from other components in a sample prior to detection.
Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the identification of long-chain N-1-alkyl-1,3-propanediamines (C8–C18), including this compound, in complex samples like boiler water. google.comresearchgate.net This method often requires a derivatization step to improve the volatility and thermal stability of the analytes. google.comresearchgate.net Trifluoroacetic anhydride (B1165640) is a common derivatizing agent for this purpose. google.comresearchgate.net Following derivatization, the compounds can be identified based on their electron impact ionization and negative chemical ionization mass spectra. google.comresearchgate.net The process typically involves solid-phase extraction (SPE) to concentrate the analytes from the water sample before derivatization and GC-MS analysis. google.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. A reverse-phase HPLC method can be employed for the analysis of N-propyl-1,3-propanediamine and related compounds. sielc.com While a specific method for this compound is not detailed in the provided search results, a general approach can be inferred. Such methods often use a C18 or a specialized reverse-phase column like Newcrom R1. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid modifier, such as phosphoric acid or, for MS compatibility, formic acid. sielc.com
Monitoring of reaction progress during the synthesis of this compound can also be accomplished using thin-layer chromatography or gas chromatography.
Quantitative Analysis Methodologies
Beyond mass spectrometry-based quantification, other methods are used for determining the concentration of this compound, particularly in industrial settings.
A widely used technique for quantifying film-forming amines (FFAs) like this compound is the Bengal Rose photometric/colorimetric method . researchgate.netreicon.de This method is suitable for aliphatic amines with a carbon chain length of 12 or more. researchgate.net It involves the formation of a pink-colored complex between the amine and the Bengal Rose dye in an acidic buffer. researchgate.netreicon.de The intensity of the color, which is proportional to the amine concentration, is measured using a photometer or spectrophotometer at a wavelength of 560 nm. reicon.dehach.com This method has a detection limit of approximately 0.1 ppm for free film-forming amine. researchgate.net A commercial test kit based on this principle allows for the measurement of this compound (as OLDA) in a range of 0.020 to 3.000 mg/L. hach.com
Another established method is the Silverstein Method , which relies on the extraction of the film-forming amine with methyl orange and chloroform. reicon.de This technique is highly sensitive, with a detection range of 0-2 ppm, but is better suited for controlled laboratory environments due to the use of chloroform. reicon.de
For quality control and in raw materials, acid-base titration in a mixed solvent can be a rapid and cost-effective method to evaluate the total amine content. wikipedia.org
Table 2: Quantitative Methodologies for this compound (OLDA)
| Method | Principle | Detection Range/LOD | Application | Source |
|---|---|---|---|---|
| Bengal Rose Photometric | Colorimetric complex formation with Bengal Rose dye | 0.020 - 3.000 mg/L | High-pressure boiler systems | hach.com |
| Silverstein Method | Extraction with methyl orange and chloroform | 0 - 2 ppm | Laboratory analysis | reicon.de |
| Paper Spray Mass Spectrometry | Direct ionization and MS detection | LOD < 0.1 pg | Rapid screening of water samples | researchgate.netacs.org |
| LC-HRMS | Chromatographic separation and high-resolution mass detection | 0.027 mg/L (example detection) | Targeted analysis and non-target screening | |
Future Research Directions and Emerging Areas for N Oleyl 1,3 Propanediamine
Exploration of Novel Synthetic Methodologies
The conventional synthesis of N-Oleyl-1,3-propanediamine typically involves the reaction of oleylamine (B85491) with 1,3-dibromopropane (B121459). atamanchemicals.com While effective, future research is increasingly focused on developing more efficient, sustainable, and cost-effective synthetic routes. The exploration of novel catalytic systems is a key area of interest. The use of transition metal catalysts or enzymatic processes could offer higher yields, improved selectivity, and milder reaction conditions, thereby reducing the environmental footprint of the synthesis.
Furthermore, the direct amination of oleyl alcohol with 1,3-diaminopropane (B46017) presents a promising alternative, potentially simplifying the process and utilizing more readily available starting materials. Research into continuous flow synthesis methods could also lead to scalable and more controlled production of this compound, meeting the growing industrial demand for this compound.
Deeper Understanding of Multicomponent System Interactions
This compound is frequently used in complex formulations where it interacts with a variety of other components, such as solvents, polymers, and other surfactants. A deeper understanding of these multicomponent system interactions is crucial for optimizing its performance in various applications. For instance, in its role as a corrosion inhibitor in water treatment systems, its interaction with other chemicals like 2-(diethylamino)ethanol (B1670525) (DEAE) has been shown to enhance its effectiveness. researchgate.netgoogle.com
Future research will likely employ advanced analytical techniques, such as small-angle neutron scattering (SANS) and nuclear magnetic resonance (NMR) spectroscopy, to probe the structure and dynamics of these complex mixtures. google.com This knowledge will enable the rational design of formulations with synergistic properties, leading to improved stability, efficiency, and targeted delivery in applications ranging from asphalt (B605645) emulsification to drug delivery systems. atamanchemicals.com
Advanced Computational Modeling and Simulation Approaches
Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new materials and chemical processes. For this compound, advanced modeling and simulation approaches offer a powerful means to investigate its behavior at the molecular level.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of this compound. These calculations are instrumental in understanding its adsorption mechanisms on metal surfaces, a critical aspect of its function as a corrosion inhibitor. researchgate.net By modeling the interactions between the amine groups and metal atoms, researchers can predict the binding energies and geometries, elucidating the nature of the protective film formed. researchgate.net Future studies will likely focus on more complex systems, incorporating the effects of solvent and other additives to provide a more realistic picture of the inhibition process.
Molecular Dynamics Simulations of Interfacial Phenomena
Molecular dynamics (MD) simulations are particularly well-suited for studying the behavior of this compound at interfaces, which is central to its role as an emulsifier and dispersant. atamanchemicals.com MD simulations can model the aggregation of this compound molecules at oil-water interfaces, revealing how they stabilize emulsions. These simulations can also shed light on its function as a flotation agent in mining, by modeling its adsorption onto mineral surfaces. atamanchemicals.com As computational power increases, researchers will be able to perform longer and more complex simulations, providing a dynamic view of these interfacial phenomena and guiding the development of more effective formulations.
Development of Smart Materials and Responsive Systems
The unique amphiphilic nature of this compound makes it an attractive building block for the development of "smart" materials and responsive systems. These are materials that can change their properties in response to external stimuli such as pH, temperature, or light.
For example, polymers incorporating this compound moieties could exhibit stimuli-responsive self-assembly, forming micelles or vesicles that can encapsulate and release active molecules on demand. This has potential applications in targeted drug delivery and controlled-release formulations for agricultural chemicals. Furthermore, its ability to form thin films on surfaces could be harnessed to create responsive coatings that change their wettability or adhesive properties in response to environmental cues.
Sustainable Applications and Circular Economy Integration
In an era of increasing environmental awareness, the development of sustainable chemical products and processes is a major priority. This compound, being derived from oleic acid, a renewable fatty acid, has inherent sustainability advantages. Future research will focus on enhancing its green credentials throughout its lifecycle.
Regulatory and Policy Implications for Industrial and Research Use
The industrial and research applications of this compound are governed by a framework of international and national regulations. These policies are designed to ensure its safe handling, use, and disposal, addressing its potential hazards. Regulatory bodies in key markets have assessed the compound, leading to specific classifications and conditions for its use.
Globally, the substance is subject to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Information provided by numerous companies to the European Chemicals Agency (ECHA) has resulted in an aggregated GHS classification that highlights several hazards. nih.gov These classifications are critical as they inform safety data sheets (SDS), labeling, and risk management procedures for industrial handlers and researchers. nih.govdep.state.pa.us
Several major industrial markets have placed this compound on their chemical inventories, signifying it is approved for industrial use, albeit under specified conditions. In Europe, it is registered under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), with an active registration status as of 2022. nih.gov Similarly, it is listed on the Australian Inventory of Industrial Chemicals (AICIS) and the US Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) inventory. nih.govnih.govepa.gov In New Zealand, while it does not have an individual approval, it may be utilized as a component within a product covered by a group standard. nih.govnih.gov
The following table summarizes the regulatory status of this compound in various jurisdictions.
Regulatory Status of this compound
| Jurisdiction/Authority | Inventory/Regulation | Status |
|---|---|---|
| Europe | REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) | Registered; Status: Active nih.gov |
| United States | EPA (Environmental Protection Agency) / TSCA (Toxic Substances Control Act) | Listed on the TSCA inventory nih.gov |
| Australia | AICIS (Australian Industrial Chemicals Introduction Scheme) | Listed on the Australian Inventory of Industrial Chemicals nih.gov |
| New Zealand | EPA (Environmental Protection Authority) | No individual approval; may be used under an appropriate group standard nih.gov |
The GHS hazard classifications are fundamental to the policy implications for this compound's use. These classifications mandate specific precautionary measures in industrial and laboratory settings, such as the use of personal protective equipment (PPE), engineered controls, and specific storage and disposal requirements. dep.state.pa.usatamanchemicals.com
Aggregated GHS Hazard Classifications for this compound
| Hazard Code | Hazard Statement | Percentage of Notifying Companies |
|---|---|---|
| H314 | Causes severe skin burns and eye damage | 58.5% nih.gov |
| H318 | Causes serious eye damage | 94.7% nih.gov |
| H302 | Harmful if swallowed | 56.9% nih.gov |
| H372 | Causes damage to organs through prolonged or repeated exposure | 49.5% nih.gov |
| H301 | Toxic if swallowed | 41.2% nih.gov |
| H315 | Causes skin irritation | 41.5% nih.gov |
| H290 | May be corrosive to metals | 39.6% nih.gov |
Source: Aggregated GHS information from notifications to the ECHA C&L Inventory. nih.gov
A significant policy implication arises from formulation practices. For instance, this compound has been formulated with solvents like cyclohexylamine (B46788) to ensure shelf stability for use in industrial water systems. google.com However, regulatory constraints and reporting requirements associated with cyclohexylamine are discouraging the use of such combinations. google.com This has driven a search for alternative, more environmentally benign formulations. google.comresearchgate.net Furthermore, the potential for hydrothermal decomposition of certain organic solvents at high pressures and temperatures precludes the use of some this compound formulations in specific applications, such as high-pressure power steam generation systems. google.com These regulatory and operational pressures influence not only which additives can be used but also the viable application areas for the compound.
Future research on this compound is poised to expand its utility and address existing limitations, particularly concerning its performance as a corrosion inhibitor and its potential in new application areas.
One key area for future investigation is the detailed mechanism of its film-forming properties in corrosion protection. While it is known to form a protective, hydrophobic film on metal surfaces, further research is needed to systematically study the kinetics and equilibrium of this film formation. researchgate.netnii.ac.jp Deeper, science-based insights into how factors like temperature and concentration affect the film's structure and efficacy would help in developing practical guidelines to improve the safety and efficiency of water and steam technologies that use film-forming amines. nii.ac.jp
Another promising research avenue is the enhancement of its formulations. Studies are exploring the use of more environmentally friendly ingredients, such as diethyl-aminoethanol (DEAE), to improve the emulsification and dissolution of this compound in water. researchgate.net Such research aims to boost its performance as a corrosion inhibitor in acidic environments while mitigating the regulatory issues associated with certain solvents. google.comresearchgate.net
Beyond its established industrial uses, emerging research points to its potential in the pharmaceutical sector. Its amphiphilic nature and ability to form stable emulsions make it a candidate for investigation in drug delivery systems. Specifically, it could be used to enhance the bioavailability of hydrophobic drugs, a significant challenge in pharmaceutical formulation.
Further research could also focus on:
Nanoparticle Synthesis: Its role as a morphology-controlling agent in the synthesis of nanoparticles, such as core-shell nanostructures, presents an area for further exploration.
Biodegradability and Environmental Fate: Comprehensive studies on its long-term environmental fate and biodegradation pathways will be crucial as its use continues. europa.eu
The development of advanced analytical methods to monitor its presence and degradation in industrial systems and the environment will also be essential to support both its current applications and future innovations. europa.eu
Q & A
Q. What are the key physicochemical properties of N-Oleyl-1,3-propanediamine, and how are they characterized in experimental settings?
this compound (CAS 7173-62-8) is a nonionic surfactant with molecular formula C21H44N2 and molecular weight 324.59. Critical properties include:
- Appearance : Liquid at 25°C, with freezing points between 23–33°C depending on purity .
- Solubility : Insoluble in water but compatible with organic solvents .
- Functional metrics : Total amine value (305–345 mg/g), iodine value (≥65 g/100g), and alkyl chain distribution (87% C18 in high-grade samples) . Methodology : Quality control involves titration (amine value), gas chromatography (alkyl chain distribution), and UV-Vis spectroscopy (iodine value) following standards like GB/T 13173 and GB/T 30799 .
Q. What synthetic routes are available for this compound, and how can reaction efficiency be optimized?
The compound is synthesized via cyanoethylation of oleylamine with acrylonitrile, followed by nitrile reduction. Key steps include:
- Cyanoethylation : Oleylamine reacts with acrylonitrile at 60–80°C under inert atmosphere .
- Reduction : Catalytic hydrogenation (e.g., Raney Ni) converts the nitrile intermediate to the amine . Optimization : Monitor reaction progress via <sup>1</sup>H NMR for intermediate formation and adjust catalyst loading (typically 5–10 wt%) to minimize byproducts .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Acute Toxicity : Rat oral LD50 ≈ 500 mg/kg; causes severe skin/eye burns .
- Incompatibilities : Reacts violently with strong acids, oxidizers, and metals (e.g., aluminum, copper) . Protocols : Use nitrile gloves, safety goggles, and fume hoods. Store in airtight containers at <30°C. Neutralize spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How does the alkyl chain distribution of this compound influence its emulsification efficacy in bitumen or metalworking fluids?
The C18 chain (87% in high-grade samples) enhances hydrophobic interactions in bitumen emulsions, improving adhesion and stability. Methodological validation :
- Conduct dynamic light scattering (DLS) to measure emulsion droplet size (target: 1–10 µm).
- Evaluate thermal stability via rheometry at 60–100°C to simulate industrial conditions .
Q. What experimental approaches resolve contradictions in its environmental impact assessments (e.g., biodegradability vs. aquatic toxicity)?
While the compound is readily biodegradable (OECD 301D), it exhibits acute aquatic toxicity (LC50 < 10 mg/L for fish). Resolution strategies :
Q. How can researchers design experiments to probe its interfacial activity in surfactant-polymer composites?
- Surface tension : Measure via pendant drop tensiometry at air-water and oil-water interfaces.
- Synergy testing : Combine with polymers (e.g., polyacrylates) and assess adsorption isotherms using quartz crystal microbalance (QCM) . Data interpretation : Lower critical micelle concentration (CMC) indicates stronger surfactant efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
